4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers
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Overview
Description
4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers, is a chemical compound with the molecular formula C10H14. This compound is characterized by the presence of an ethynyl group and two methyl groups attached to a cyclohexene ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1,3-dimethylcyclohex-1-ene typically involves the alkylation of a cyclohexene derivative with an ethynylating agent. One common method is the reaction of 1,3-dimethylcyclohexene with an ethynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of the ethynyl group and promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-1,3-dimethylcyclohex-1-ene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1,3-dimethylcyclohexane.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
4-ethynyl-1,3-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethynyl-1,3-dimethylcyclohex-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a single bond. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-ethynylcyclohexene: Lacks the methyl groups present in 4-ethynyl-1,3-dimethylcyclohex-1-ene.
1,3-dimethylcyclohexene: Lacks the ethynyl group.
4-ethynyl-1-methylcyclohex-1-ene: Contains only one methyl group instead of two.
Uniqueness
4-ethynyl-1,3-dimethylcyclohex-1-ene is unique due to the presence of both the ethynyl group and two methyl groups, which can influence its reactivity and physical properties. The mixture of diastereomers adds another layer of complexity, as different stereoisomers can exhibit distinct behaviors in chemical reactions and applications.
Properties
CAS No. |
2680530-41-8 |
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Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
4-ethynyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h1,7,9-10H,5-6H2,2-3H3 |
InChI Key |
DENQFWVRZNXJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC1C#C)C |
Purity |
95 |
Origin of Product |
United States |
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